2-Naphthalenepropanoic acid, alpha-amino-, (alphaR)-
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Overview
Description
2-Naphthalenepropanoic acid, alpha-amino-, (alphaR)- is a chiral alpha-amino acid derivative. This compound is characterized by the presence of a naphthalene ring, which is a bicyclic aromatic hydrocarbon, attached to a propanoic acid moiety with an alpha-amino group. The (alphaR) configuration indicates the specific stereochemistry of the molecule, which is crucial for its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenepropanoic acid, alpha-amino-, (alphaR)- can be achieved through several methods. One common approach is the Strecker synthesis, which involves the addition of cyanide ion to an imine, forming an alpha-amino nitrile. This intermediate is then hydrolyzed under acidic conditions to yield the desired alpha-amino acid . Another method involves the amination of alpha-bromocarboxylic acids, where the bromoacids are prepared from carboxylic acids by reaction with bromine and phosphorus trichloride .
Industrial Production Methods
Industrial production of alpha-amino acids often involves asymmetric synthesis to ensure the production of enantiomerically pure compounds. Techniques such as enzymatic resolution and chiral pool synthesis are commonly employed. Enzymatic resolution uses specific enzymes to selectively react with one enantiomer, leaving the other enantiomer untouched .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenepropanoic acid, alpha-amino-, (alphaR)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The alpha-amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthalene ketones, while reduction can produce naphthalene alcohols.
Scientific Research Applications
2-Naphthalenepropanoic acid, alpha-amino-, (alphaR)- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Mechanism of Action
The mechanism of action of 2-Naphthalenepropanoic acid, alpha-amino-, (alphaR)- involves its interaction with specific molecular targets, such as enzymes and receptors. The alpha-amino group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. The naphthalene ring can participate in hydrophobic interactions, stabilizing the compound within the binding pocket of the target protein .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenepropanoic acid, alpha-amino-: Similar in structure but may differ in stereochemistry.
Alpha-aminoadipic acid: Another alpha-amino acid with a different side chain and biological function.
Alpha-amino ketones: Compounds with a ketone functional group instead of a carboxylic acid.
Uniqueness
2-Naphthalenepropanoic acid, alpha-amino-, (alphaR)- is unique due to its specific stereochemistry and the presence of the naphthalene ring, which imparts distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(2S)-2-amino-2-naphthalen-1-ylpropanoic acid |
InChI |
InChI=1S/C13H13NO2/c1-13(14,12(15)16)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,14H2,1H3,(H,15,16)/t13-/m0/s1 |
InChI Key |
OCLLVJCYGMCLJG-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@](C1=CC=CC2=CC=CC=C21)(C(=O)O)N |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)(C(=O)O)N |
Origin of Product |
United States |
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